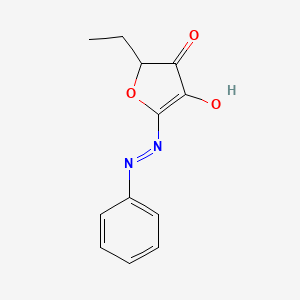
ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones or the use of palladium-catalyzed coupling reactions.
Introduction of the Dimethoxyphenyl Group: The 4,5-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Acrylate Moiety: The acrylate moiety can be introduced through a Wittig reaction or a Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
Oxidation: Formation of benzofuran-2-carboxylic acid or benzofuran-2-one derivatives.
Reduction: Formation of ethyl 3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)propanoate.
Substitution: Formation of various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
Ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate can be compared with other benzofuran derivatives:
Psoralen: Used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another derivative used in photochemotherapy.
Angelicin: Known for its anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C21H20O5 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
ethyl (E)-3-[2-(1-benzofuran-2-yl)-4,5-dimethoxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C21H20O5/c1-4-25-21(22)10-9-14-11-19(23-2)20(24-3)13-16(14)18-12-15-7-5-6-8-17(15)26-18/h5-13H,4H2,1-3H3/b10-9+ |
Clave InChI |
GJYPNMGHKCWKTN-MDZDMXLPSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=CC(=C(C=C1C2=CC3=CC=CC=C3O2)OC)OC |
SMILES canónico |
CCOC(=O)C=CC1=CC(=C(C=C1C2=CC3=CC=CC=C3O2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-5-(methylthio)benzo[d]oxazole](/img/structure/B12866369.png)



![3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12866406.png)


